Cas no 386216-25-7 (1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one)

1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one is a fluorinated and chlorinated chalcone derivative with potential applications in organic synthesis and pharmaceutical research. Its unique structure, featuring both dichlorophenyl and fluorophenyl substituents, enhances its reactivity and selectivity in cross-coupling reactions. The compound's conjugated double bond system contributes to its stability and utility as an intermediate in the synthesis of bioactive molecules. Its distinct electronic properties make it valuable for studying structure-activity relationships in medicinal chemistry. The presence of halogen atoms also facilitates further functionalization, broadening its use in the development of novel heterocyclic compounds. This product is suitable for researchers exploring advanced synthetic methodologies or drug discovery.
1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one structure
386216-25-7 structure
Product name:1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one
CAS No:386216-25-7
MF:C15H9Cl2FO
Molecular Weight:295.135765790939
CID:4713738

1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one 化学的及び物理的性質

名前と識別子

    • NSC621374
    • 1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
    • (2E)-1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
    • (E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
    • 1-(3,4-DICHLOROPHENYL)-3-(2-FLUOROPHENYL)-2-PROPEN-1-ONE
    • 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one
    • インチ: 1S/C15H9Cl2FO/c16-12-7-5-11(9-13(12)17)15(19)8-6-10-3-1-2-4-14(10)18/h1-9H/b8-6+
    • InChIKey: YXJNGRWNHKAJGL-SOFGYWHQSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(/C=C/C1C=CC=CC=1F)=O)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 345
  • トポロジー分子極性表面積: 17.1

1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194362-10g
(2E)-1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
386216-25-7 98%
10g
¥15276.00 2024-05-15
A2B Chem LLC
AJ25565-100g
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
386216-25-7 95+%
100g
$4037.00 2024-04-20
A2B Chem LLC
AJ25565-25g
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
386216-25-7 95+%
25g
$1944.00 2024-04-20
A2B Chem LLC
AJ25565-10g
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
386216-25-7 95+%
10g
$1337.00 2024-04-20
A2B Chem LLC
AJ25565-2g
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
386216-25-7 95+%
2g
$830.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194362-2g
(2E)-1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
386216-25-7 98%
2g
¥8747.00 2024-05-15
A2B Chem LLC
AJ25565-5g
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
386216-25-7 95+%
5g
$1134.00 2024-04-20
A2B Chem LLC
AJ25565-50g
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
386216-25-7 95+%
50g
$2855.00 2024-04-20
A2B Chem LLC
AJ25565-1g
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
386216-25-7 95+%
1g
$628.00 2024-04-20

1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one 関連文献

1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-oneに関する追加情報

Chemical Profile of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one (CAS No. 386216-25-7)

1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one, identified by its Chemical Abstracts Service (CAS) number 386216-25-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a conjugated system with a chalcone core, exhibits intriguing structural and functional properties that make it a valuable scaffold for the development of novel therapeutic agents.

The structural framework of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one consists of two aromatic rings connected by a double bond, with substituents that modulate its electronic and steric characteristics. The presence of chlorine atoms at the 3 and 4 positions on the phenyl ring enhances its lipophilicity and potential interaction with biological targets, while the fluorine substituent at the 2 position introduces a degree of electronic modulation. This combination of substituents makes the compound a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in chalcone derivatives due to their demonstrated biological activity across various disease pathways. Studies have highlighted the potential of these compounds as inhibitors of kinases, transcription factors, and other enzymes involved in cancer progression. Specifically, 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one has been investigated for its inhibitory effects on several targets relevant to oncology. Preclinical studies have suggested that this compound may disrupt signaling pathways critical for tumor growth and survival, positioning it as a lead candidate for further development.

The pharmacological profile of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one has been further elucidated through computational modeling and experimental assays. Molecular docking studies have revealed that this compound can effectively bind to the active sites of target proteins, suggesting strong binding affinities. Additionally, in vitro assays have demonstrated its ability to modulate the activity of key enzymes such as cyclin-dependent kinases (CDKs) and protein tyrosine kinases (PTKs). These findings underscore the compound's potential as a therapeutic agent.

One of the most compelling aspects of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one is its synthetic accessibility. The chalcone core can be readily synthesized through classical organic reactions such as condensation reactions between aryl aldehydes and acetophenones. This synthetic flexibility allows for facile modifications to the substituents, enabling researchers to fine-tune the biological activity of the compound. Such versatility is crucial in drug discovery pipelines, where rapid iteration and optimization are essential.

Recent advances in medicinal chemistry have emphasized the importance of structure-activity relationships (SAR) in optimizing drug candidates. The SAR analysis of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one has provided valuable insights into how different substituents influence its biological activity. For instance, replacing one chlorine atom with a methyl group has been shown to reduce potency against certain targets while enhancing selectivity. These observations highlight the nuanced interplay between structure and function in medicinal chemistry.

The potential therapeutic applications of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one extend beyond oncology. Emerging research suggests that this compound may also exhibit anti-inflammatory and antimicrobial properties. Inflammatory diseases such as rheumatoid arthritis and neuroinflammation have been targeted by chalcone derivatives due to their ability to modulate inflammatory pathways. Similarly, antimicrobial resistance remains a significant global health challenge, prompting investigations into novel antimicrobial agents like 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one.

The development of new drugs is often hampered by issues such as poor solubility and bioavailability. However, modifications to the structure of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one can address these challenges. For example, incorporating polar functional groups or using prodrug strategies can enhance solubility without compromising efficacy. Such approaches are integral to translating promising candidates from preclinical studies into viable therapeutics.

In conclusion, 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one (CAS No. 386216-25-7) represents a compelling example of how structural design can yield biologically active molecules with therapeutic potential. Its unique combination of substituents makes it a versatile scaffold for drug discovery efforts targeting various diseases. As research continues to uncover new applications for this compound, 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propен - 1 - one is poised to play an important role in future pharmacological developments.

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